7-bromo-6-methoxyisoquinolin-1(2H)-one
Overview
Description
7-Bromo-6-methoxyisoquinolin-1(2H)-one is a compound with notable interest in the fields of organic chemistry and medicinal research. Isoquinoline derivatives, such as this compound, are known for their diverse pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-methoxyisoquinolin-1(2H)-one typically begins with a suitably substituted isoquinoline derivative. A common approach includes the bromination of 6-methoxyisoquinoline, followed by selective oxidation to introduce the ketone functionality. Reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane, with the reactions carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely focus on scalable processes, optimizing reaction conditions to ensure consistent quality and yield. Methods might include continuous flow synthesis techniques to maintain reaction parameters and enhance safety.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methoxyisoquinolin-1(2H)-one can undergo a variety of reactions, including:
Oxidation: Further oxidation of the methoxy group.
Reduction: Reduction of the bromine or ketone groups.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Reagents such as lithium aluminum hydride (LiAlH₄) for reductions or potassium permanganate (KMnO₄) for oxidations are common. Reactions are often performed in solvents like ethanol or acetic acid under controlled temperatures.
Major Products Formed
Key products can include derivatives with modified functional groups, potentially enhancing or modifying the compound’s bioactivity.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-6-methoxyisoquinolin-1(2H)-one serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biological research leverages the compound for its interactions with various biological targets, studying its effects on cellular processes and pathways.
Medicine
Medicinal chemistry explores this compound for its therapeutic potential, investigating its efficacy in treating various conditions due to its structural uniqueness and biological activity.
Industry
In industrial applications, it can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals, taking advantage of its reactive bromine and methoxy groups for further modifications.
Mechanism of Action
The biological activity of 7-bromo-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets, potentially binding to enzymes or receptors and modulating their activity. Its effects on cellular pathways are being explored to understand its potential therapeutic benefits.
Comparison with Similar Compounds
Comparison
Compared to similar isoquinoline derivatives, 7-bromo-6-methoxyisoquinolin-1(2H)-one stands out due to its unique combination of bromine and methoxy groups, which can significantly alter its reactivity and biological activity.
Similar Compounds
Other compounds in the same class include:
6-methoxyisoquinolin-1(2H)-one
7-bromoisoquinolin-1(2H)-one
Isoquinolin-1(2H)-one derivatives with various substitutions
This overview should give you a comprehensive understanding of this compound. Ready to dive into some more specifics or spin off to a new topic?
Properties
IUPAC Name |
7-bromo-6-methoxy-2H-isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOCLYNSTMVCRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CNC2=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282557 | |
Record name | 7-Bromo-6-methoxy-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924271-34-1 | |
Record name | 7-Bromo-6-methoxy-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924271-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-6-methoxy-1(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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